Raxatrigine hydrochloride
Overview
Description
Raxatrigine hydrochloride, also known as vixotrigine hydrochloride, is a small molecule state-dependent sodium channel blocker. It is primarily known for its role as a Nav1.7 sodium channel inhibitor. This compound has been investigated for its potential therapeutic applications in treating conditions such as trigeminal neuralgia and other neuropathic pain disorders .
Mechanism of Action
Target of Action
Raxatrigine hydrochloride, also known as Vixotrigine, is a small molecule drug that primarily targets the Nav1.7 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials, which are essential for the normal function of many tissues, including nerve and muscle . This compound is also known to inhibit MAOB , SCN9A , and SCN3A .
Mode of Action
This compound acts as a state-dependent sodium channel blocker . It preferentially inhibits the Nav1.7 ion channel , which is a therapeutic target implicated by genetics in human pain conditions . The drug is thought to penetrate the central nervous system and block Nav channels in a novel manner .
Biochemical Pathways
By blocking this channel, this compound can potentially modulate neuronal excitability and pain signaling .
Pharmacokinetics
It is known that the drug is administered orally
Result of Action
This compound’s action on the Nav1.7 sodium channel can potentially alleviate pain. The drug is under development for the treatment of conditions such as lumbosacral radiculopathy (sciatica) and trigeminal neuralgia (TGN) . .
Biochemical Analysis
Biochemical Properties
Raxatrigine hydrochloride is a Nav1.7 blocker . Nav1.7 is a type of sodium channel protein that plays a crucial role in the transmission of pain signals in the body . By blocking this channel, this compound can potentially alleviate pain .
Cellular Effects
It is known that by blocking the Nav1.7 sodium channels, this compound can affect the flow of ions in and out of cells, thereby altering cellular function .
Molecular Mechanism
This compound works by blocking Nav1.7 sodium channels . These channels are crucial for the transmission of pain signals. By blocking these channels, this compound prevents the transmission of these signals, thereby potentially alleviating pain .
Preparation Methods
The synthesis of raxatrigine hydrochloride involves several steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolidine ring: This involves the reaction of a suitable amine with a carboxylic acid derivative.
Introduction of the aryl groups: The aryl groups are introduced through nucleophilic substitution reactions.
Final modifications:
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Raxatrigine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Raxatrigine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying sodium channel blockers and their interactions with biological targets.
Biology: Researchers use this compound to investigate the role of sodium channels in cellular processes and disease states.
Medicine: The compound is being studied for its potential therapeutic effects in treating neuropathic pain, trigeminal neuralgia, and other neurological disorders
Comparison with Similar Compounds
Raxatrigine hydrochloride is unique among sodium channel blockers due to its selectivity for the Nav1.7 channel. Similar compounds include:
Lidocaine: A local anesthetic that blocks sodium channels but is less selective for Nav1.7.
Carbamazepine: An anticonvulsant that also blocks sodium channels but has a broader range of targets.
Oxcarbazepine: Similar to carbamazepine, it is used to treat epilepsy and neuropathic pain
This compound stands out due to its high selectivity and potency in blocking Nav1.7 channels, making it a promising candidate for treating specific types of neuropathic pain .
Properties
IUPAC Name |
(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H/t16-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPUBAGOKRIZEO-PPPUBMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934240-31-0 | |
Record name | 2-Pyrrolidinecarboxamide, 5-[4-[(2-fluorophenyl)methoxy]phenyl]-, hydrochloride (1:1), (2S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934240-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raxatrigine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,5R)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIXOTRIGINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3OLR4M8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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